molecular formula C52H74LuN5O15 B1676764 Lutetium texaphyrin CAS No. 156436-90-7

Lutetium texaphyrin

Katalognummer B1676764
CAS-Nummer: 156436-90-7
Molekulargewicht: 1166.1 g/mol
InChI-Schlüssel: NHCMWCKTFZJXSD-RPQFQESVSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lutetium Texaphyrin, also known as Motexafin Lutetium (MLu), is a second-generation photosensitizer used for photodynamic therapy (PDT) of cancer . It belongs to the family of drugs called metallotexaphyrins . It is a pentadentate aromatic metallotexaphyrin with photosensitizing properties .


Synthesis Analysis

The synthesis of Lutetium Texaphyrin involves the addition of electron-rich pyrrole into a compound at the C2 and C5 positions of pyrrole, effectively displacing the acetate moiety of the compound . The benzyl groups are cleaved via hydrogenolysis yielding diacid which is subsequently converted to the aldehyde via a decarboxylation-formylation sequence similar to a Clezy formylation .


Molecular Structure Analysis

The molecular structure of Lutetium Texaphyrin is characterized by a pentadentate aromatic metallotexaphyrin with photosensitizing properties . The molecular weight is approximately 1166.136 and the chemical formula is C52H72LuN5O14 .


Chemical Reactions Analysis

Lutetium Texaphyrin facilitates rapid and direct photoredox oxidation of nicotinamide adenine dinucleotide, nicotinamide adenine dinucleotide phosphate, and various amino acids .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Efficacy

  • Cancer Treatment : Lutetium texaphyrin has shown significant efficacy in photodynamic therapy for treating neoplasms. Its effectiveness in treating both moderate and larger-sized tumors has been demonstrated, with significant results observed in murine mammary cancer models. The compound exhibits tumor selectivity, which enhances its PDT efficacy (Young et al., 1996).

  • Mechanism of Action : The PDT efficacy of lutetium texaphyrin is attributed to the selective uptake and retention of the texaphyrin photosensitizer in the tumor cells, combined with the depth of light penetration achievable at 732 nm laser irradiation. The timing of photoirradiation post-injection is crucial for optimal results (Woodburn et al., 1996).

Medical Imaging Applications

  • MRI Contrast Enhancement : Lutetium texaphyrin has been tested as a contrast agent for magnetic resonance imaging (MRI), showing promise in enhancing the visibility of tumors and potentially other pathological conditions in MRI scans (Sessler & Miller, 2000).

  • Fluorescence Imaging : The compound's strong fluorescence emission signal at 750 nm enables its use in fluorescence imaging for detecting and monitoring various diseases, including cancer and atherosclerosis (Woodburn et al., 1997).

Other Applications

  • Atherosclerosis Treatment : Lutetium texaphyrin has been studied for its potential in treating atherosclerosis, with research indicating its selective localization in atheromatous plaque, making it a candidate for photoatherolytic therapy (Woodburn et al., 1996).

  • Treatment of Ocular Diseases : Its use as a photosensitizer in the treatment of age-related macular degeneration has been explored, offering a unique approach to couple diagnosis and therapy in ocular diseases (Blumenkranz et al., 2000).

  • Selective Uptake in Diseased Tissue : Studies have demonstrated the selective uptake of lutetium texaphyrin in cancerous lesions and atheromatous plaque, suggesting its potential in targeted phototherapy and imaging of these conditions (Woodburn et al., 1996).

Zukünftige Richtungen

Lutetium Texaphyrin is currently in clinical development as a treatment for several types of solid tumors (as Lutrin), age-related macular degeneration (as Optrin), atherosclerosis, and prevention of restenosis (as Antrin) . It is also being explored for use in non-cancer treatments such as age-related macular degeneration, rheumatoid arthritis, benign prostate hyperplasia, dermatologic superficial lesions, artery diseases, bacteria, immune modulation, and viral diseases .

Eigenschaften

IUPAC Name

3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium(3+);diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;;+3/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCISRIHHEXSWIR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72LuN5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315545
Record name Lutetium texaphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1166.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lutetium texaphyrin

CAS RN

156436-90-7, 246252-04-0
Record name Lu tex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=695239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lutetium texaphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lutetium texaphyrin
Reactant of Route 2
Reactant of Route 2
Lutetium texaphyrin
Reactant of Route 3
Reactant of Route 3
Lutetium texaphyrin
Reactant of Route 4
Reactant of Route 4
Lutetium texaphyrin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Lutetium texaphyrin
Reactant of Route 6
Lutetium texaphyrin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.